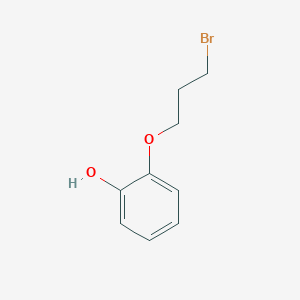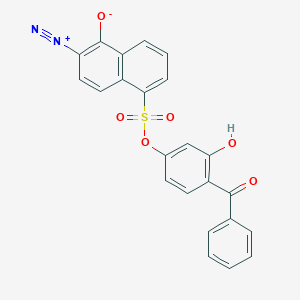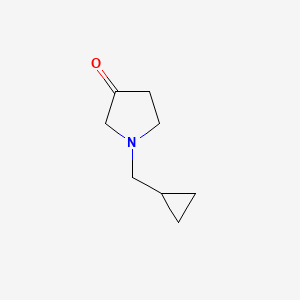
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE is a heterocyclic compound featuring a five-membered pyrrolidinone ring with a cyclopropylmethyl substituent
Métodos De Preparación
The synthesis of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE can be achieved through several routes. One classical method involves the cycloaddition of a nitrone with a dipolarophile, typically an olefin, under specific reaction conditions . This method allows for regio- and stereoselective synthesis of the desired compound. Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, to introduce the cyclopropylmethyl group .
Análisis De Reacciones Químicas
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Comparación Con Compuestos Similares
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share the pyrrolidinone core but differ in their substituents and overall structure. The cyclopropylmethyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-diones
- Prolinol derivatives
Conclusion
This compound is a compound of significant interest due to its unique structural properties and wide range of applications in various scientific fields
Propiedades
Número CAS |
331281-32-4 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7H,1-6H2 |
Clave InChI |
USQPJNABADJYSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


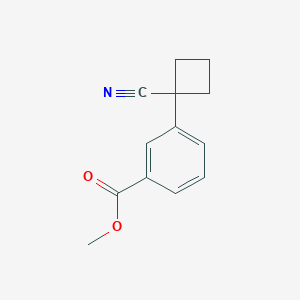
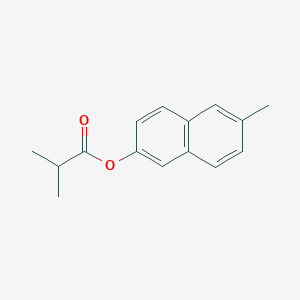
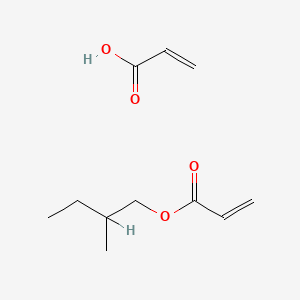
![2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol](/img/structure/B8631932.png)
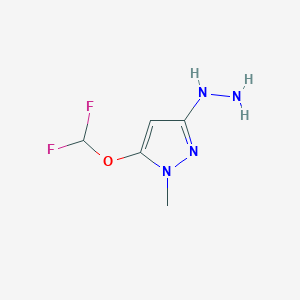
![4-[(2,4-Dichlorophenyl)methoxy]-3-nitropyridine](/img/structure/B8631945.png)
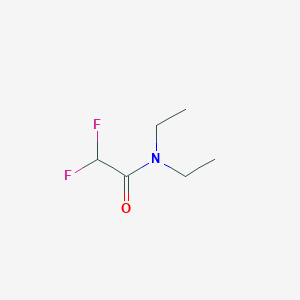
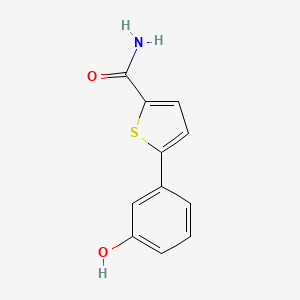
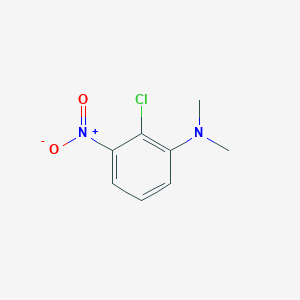
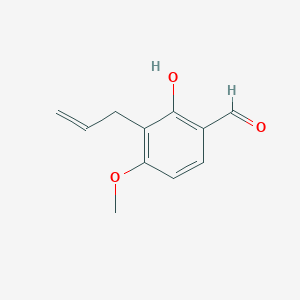
![[3-Chloro-5-(1,3-dioxolan-2-yl)-2-pyridinyl]methanol](/img/structure/B8631970.png)

